

# using Folic Acid Impurity C in stability studies

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## Compound of Interest

Compound Name: Folic Acid Impurity C

Cat. No.: B15352969

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## Application Notes and Protocols for F

### olic Acid Impurity C in Stability Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Folic Acid Impurity C** as a critical marker in the stability testing of folic acid drug products. The protocols outlined below are based on established stability-indicating analytical methods and align with regulatory expectations for impurity profiling.

## Introduction to Folic Acid Impurity C

**Folic Acid Impurity C**, chemically known as (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid, is a specified impurity of Folic Acid listed in the European Pharmacopoeia (EP). It is an isomer of folic acid and its presence and concentration in a drug product can be indicative of the product's stability and the quality of the manufacturing process.<sup>[1]</sup> Monitoring Impurity C levels under various stress conditions is crucial for establishing the shelf-life and storage conditions of folic acid-containing pharmaceuticals.

## The Role of Folic Acid Impurity C in Stability Studies

Stability studies are a cornerstone of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. **Folic Acid Impurity C** is a key degradation

product that can form during the shelf-life of the product. Therefore, a validated stability-indicating analytical method capable of accurately quantifying this impurity is essential.

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time. Such a method should be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients. The accurate quantification of **Folic Acid Impurity C** provides vital data for:

- **Degradation Pathway Elucidation:** Understanding how and when Impurity C is formed helps in identifying the degradation pathways of folic acid.
- **Shelf-Life Determination:** The rate of formation of Impurity C under accelerated and long-term stability conditions is used to establish the product's expiration date.
- **Packaging and Storage Condition Selection:** The impact of environmental factors on the formation of Impurity C informs the selection of appropriate packaging and storage conditions to ensure product quality.
- **Regulatory Compliance:** Regulatory agencies such as the International Council for Harmonisation (ICH) require the monitoring and control of impurities in drug products.

## Quantitative Data from Stability Studies

The following tables summarize the quantitative data from forced degradation and long-term stability studies of folic acid, with a focus on the formation of **Folic Acid Impurity C** and other related substances.

Table 1: Summary of Forced Degradation Studies of Folic Acid

Stress Condition	Parameters	Folic Acid Assay (%)	Folic Acid Impurity C (% Peak Area)	Total Impurities (% Peak Area)
Acid Hydrolysis	0.1 M HCl, 80°C, 2h	85.2	1.8	14.8
Base Hydrolysis	0.1 M NaOH, 80°C, 30 min	90.5	0.9	9.5
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub> , RT, 24h	88.7	1.2	11.3
Thermal Degradation	105°C, 24h	92.1	0.7	7.9
Photodegradation	UV light (254 nm), 24h	95.3	0.4	4.7

Data compiled from representative studies. Actual values may vary depending on the specific formulation and experimental conditions.

Table 2: Long-Term Stability Data for Folic Acid Tablets (25°C/60% RH)

Time Point (Months)	Folic Acid Assay (%)	Folic Acid Impurity C (% Peak Area)	Total Impurities (% Peak Area)
0	100.2	< 0.1	0.2
3	99.8	0.1	0.3
6	99.5	0.2	0.4
9	99.1	0.2	0.5
12	98.7	0.3	0.6
18	98.2	0.4	0.8
24	97.6	0.5	1.0

Data is illustrative and represents a typical stability profile.

## Experimental Protocols

### Stability-Indicating HPLC Method for Folic Acid and Impurity C

This protocol describes a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of folic acid and its related substances, including Impurity C.[\[2\]](#)[\[3\]](#)

#### 4.1.1. Chromatographic Conditions

Parameter	Specification
Column	Inertsil C8, 250 x 4.6 mm, 5 $\mu$ m
Mobile Phase	Methanol and Phosphate Buffer (pH 6.4) (12:88, v/v)
Flow Rate	0.7 mL/min
Detection Wavelength	280 nm
Injection Volume	5 $\mu$ L
Column Temperature	30 °C
Run Time	Approximately 25 minutes

#### 4.1.2. Reagent and Sample Preparation

- **Phosphate Buffer (pH 6.4):** Prepare a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate in water. Adjust the pH to 6.4 with dilute phosphoric acid.
- **Mobile Phase Preparation:** Mix methanol and Phosphate Buffer (pH 6.4) in a ratio of 12:88 (v/v). Filter and degas the mobile phase before use.
- **Standard Solution Preparation:**

- Folic Acid Standard: Accurately weigh and dissolve an appropriate amount of Folic Acid reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
- **Folic Acid Impurity C** Standard: Accurately weigh and dissolve an appropriate amount of **Folic Acid Impurity C** reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
- Sample Preparation (Folic Acid Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to a specified amount of folic acid.
  - Transfer the powder to a suitable volumetric flask.
  - Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the folic acid.
  - Dilute to volume with the mobile phase and mix well.
  - Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

## Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products.

- Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid at 80°C for 2 hours. Neutralize the solution before injection.
- Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide at 80°C for 30 minutes. Neutralize the solution before injection.
- Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance or product to dry heat at 105°C for 24 hours. Dissolve the sample in the mobile phase for analysis.

- Photodegradation: Expose the drug substance or product to UV light (e.g., 254 nm) for 24 hours.

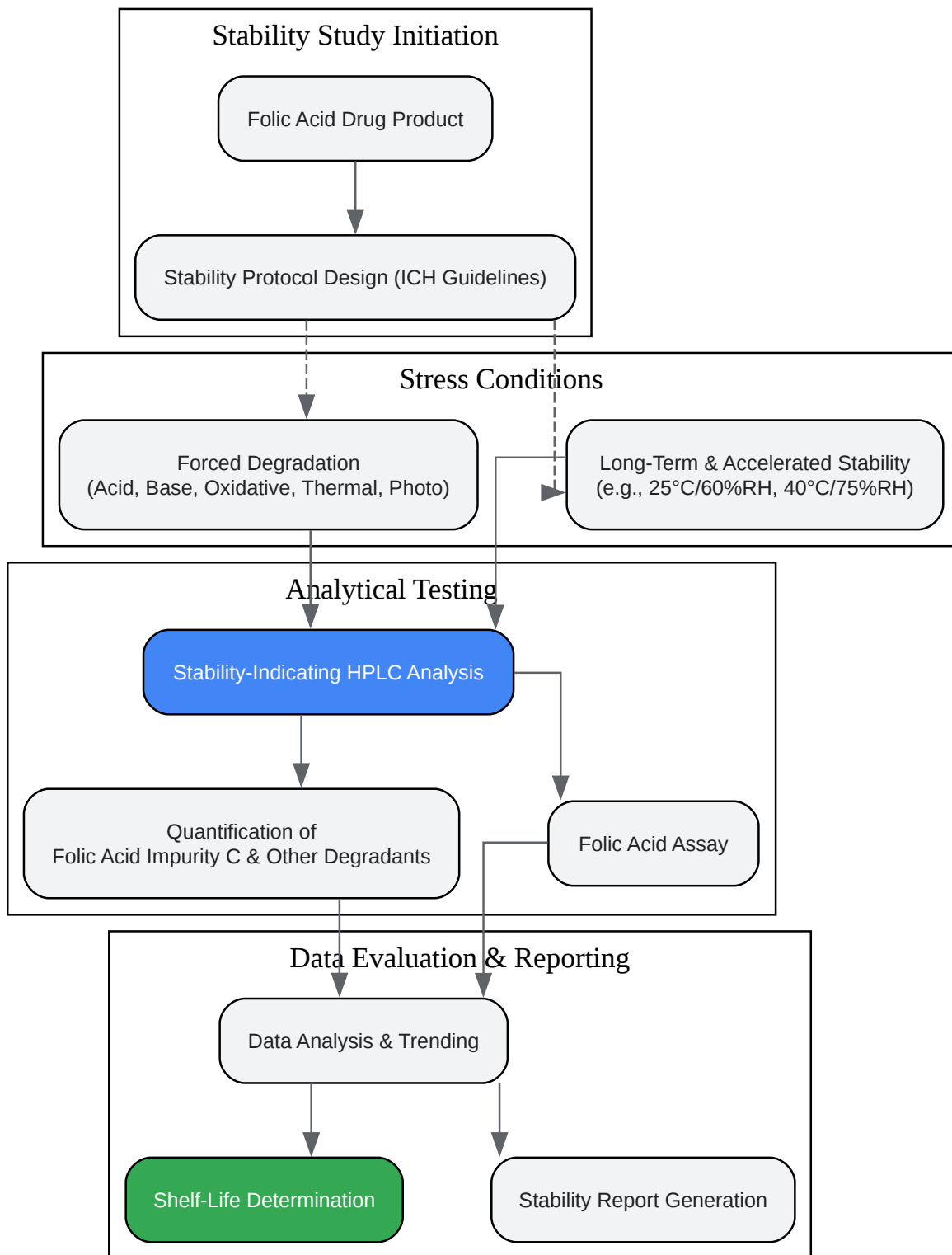
## Long-Term Stability Study Protocol

Long-term stability studies are conducted to establish the shelf-life of the drug product under recommended storage conditions.

- Storage Conditions: Store the drug product in its final packaging at  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  and 60% RH  $\pm 5\%$  RH.
- Testing Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
- Analysis: At each time point, perform the tests for assay of folic acid, determination of **Folic Acid Impurity C**, and other related substances using the validated stability-indicating HPLC method. Also, evaluate physical characteristics such as appearance, color, and dissolution.

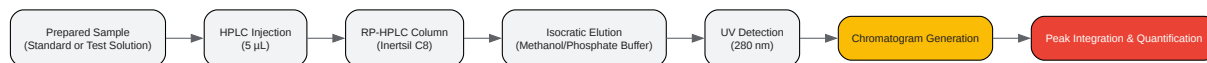
## Visualizations

The following diagrams illustrate the workflow for stability testing and the logical relationship of the analytical method.



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Caption: Workflow for Folic Acid Stability Testing.



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Caption: Logical Flow of the HPLC Analytical Method.

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